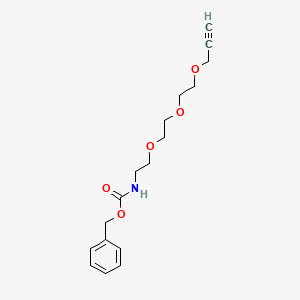
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various chemical and biological applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. The reaction is typically carried out in a reactor equipped with a stirring mechanism and temperature control. The product is purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The propargyl ether moiety can be oxidized to form an epoxide or a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Mécanisme D'action
The mechanism of action of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The propargyl ether moiety can undergo click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can be hydrolyzed to release the active amine, which can interact with biological targets such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol: Lacks the carbamate group, making it less versatile in bioconjugation reactions.
Uniqueness: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and bioconjugation .
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
benzyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-2-9-20-11-13-22-14-12-21-10-8-18-17(19)23-15-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,19) |
Clé InChI |
ODNVCBRKSMFKKT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


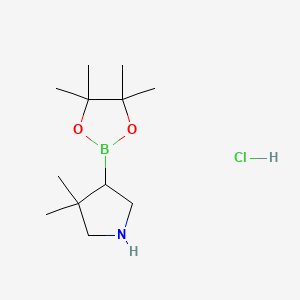
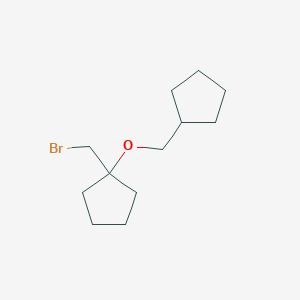



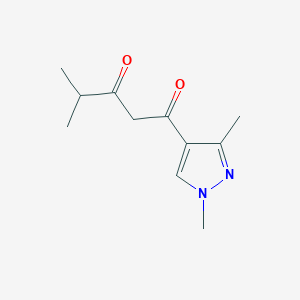
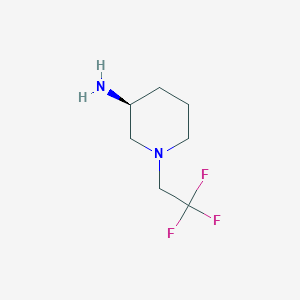

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)

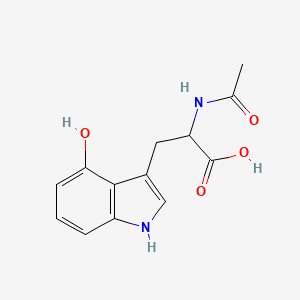
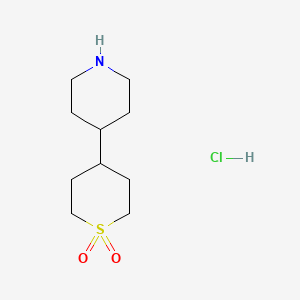
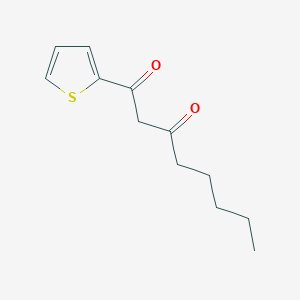
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
